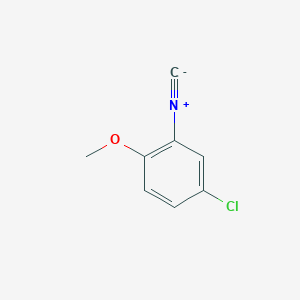

4-Chloro-2-isocyano-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1930-95-6 |

|---|---|

Molecular Formula |

C8H6ClNO |

Molecular Weight |

167.59 g/mol |

IUPAC Name |

4-chloro-2-isocyano-1-methoxybenzene |

InChI |

InChI=1S/C8H6ClNO/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,2H3 |

InChI Key |

IJPJMQBUSZVYEA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#[C-] |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#[C-] |

Synonyms |

Phenyl isocyanide, 5-chloro-2-methoxy- (7CI, 8CI) |

Origin of Product |

United States |

Significance of Aryl Isocyanides in Modern Organic Synthesis

Aryl isocyanides are a class of organic compounds characterized by the isocyano functional group (-N≡C) attached to an aromatic ring. They are highly versatile reagents in organic synthesis, primarily because the isocyano group can exhibit both nucleophilic and electrophilic character. This dual reactivity makes them exceptionally useful in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in one pot. frontiersin.orgbeilstein-journals.org

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are central to combinatorial chemistry and drug discovery. frontiersin.orgnih.gov These reactions allow for the rapid assembly of complex molecules, often with high atom economy and efficiency. beilstein-journals.org

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and an aldehyde or ketone to produce α-acyloxy amides. It was the first IMCR to be discovered and remains a cornerstone for creating diverse molecular scaffolds. researchgate.netnih.gov

Ugi Reaction: A more complex four-component reaction, the Ugi reaction typically combines an isocyanide, a primary amine, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). nih.govmdpi.com This reaction is renowned for its ability to generate a wide array of α-acetamido-carboxamides and has been instrumental in the synthesis of peptide-like structures and various heterocycles. nih.govthieme-connect.com

The utility of aryl isocyanides in these reactions stems from their ability to form key reactive intermediates, which can then be trapped by other components to build elaborate molecular frameworks. nih.gov This capacity has made them indispensable tools for generating libraries of compounds for biological screening. frontiersin.org

Contextualization of Substituted Anisoles and Halogenated Aromatics

The structure of 4-Chloro-2-isocyano-1-methoxybenzene contains both a substituted anisole (B1667542) and a halogenated aromatic ring, features that significantly influence its reactivity and synthetic potential.

Substituted Anisoles: Anisole (methoxybenzene) and its derivatives are common motifs in organic chemistry. The methoxy (B1213986) group (-OCH₃) is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic. This effect preferentially directs incoming electrophiles to the ortho and para positions relative to the methoxy group.

Halogenated Aromatics: Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis. The carbon-halogen bond (C-X) is a versatile functional handle that enables a wide range of transformations. Most notably, aryl halides are key substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom also influences the electronic properties of the aromatic ring through its inductive electron-withdrawing effect.

The combination of these features in a single molecule provides multiple reactive sites that can be addressed in synthetic strategies. The activating methoxy group can direct substitutions, while the chloro group can participate in cross-coupling reactions, and the isocyanide group can engage in multicomponent reactions.

Overview of Key Research Trajectories for 4 Chloro 2 Isocyano 1 Methoxybenzene

Precursor Synthesis and Strategic Functional Group Introduction

The most common and logical precursor for the synthesis of this compound is 4-chloro-2-amino-1-methoxybenzene. The synthesis of this precursor involves the careful introduction of the chloro, amino (or a precursor like a nitro group), and methoxy (B1213986) groups onto the aromatic ring, taking into account their directing effects in electrophilic and nucleophilic aromatic substitution reactions.

A plausible synthetic route to 4-chloro-2-amino-1-methoxybenzene can start from commercially available materials such as 4-chloro-2-nitrophenol (B165678). The synthetic sequence would be as follows:

Methylation of the hydroxyl group: 4-chloro-2-nitrophenol can be methylated to form 4-chloro-1-methoxy-2-nitrobenzene. This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate.

Reduction of the nitro group: The nitro group of 4-chloro-1-methoxy-2-nitrobenzene is then reduced to a primary amine to yield 4-chloro-2-amino-1-methoxybenzene. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst), or iron powder in acidic medium.

An alternative strategy could begin with 2-methoxyaniline (o-anisidine). The amino group in 2-methoxyaniline is an ortho-, para-director. byjus.com Direct chlorination would likely lead to a mixture of isomers, with the desired 4-chloro product being one of them. nih.gov

Formylation and Subsequent Dehydration Pathways to the Isocyanide Group

A widely used and reliable method for the synthesis of isocyanides from primary amines is the dehydration of the corresponding formamide (B127407). researchgate.net This two-step process involves:

Formylation of the primary amine: The precursor, 4-chloro-2-amino-1-methoxybenzene, is first converted to its N-formyl derivative, N-(4-chloro-2-methoxyphenyl)formamide. This can be achieved by reacting the amine with formic acid or a formic acid derivative. ontosight.ai

Dehydration of the formamide: The resulting formamide is then dehydrated to yield the isocyanide. nih.gov A variety of dehydrating agents can be employed for this step, including phosgene (B1210022), diphosgene, triphosgene (B27547), or phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine. nih.gov

| Step | Reactants | Reagents | Product |

| 1 | 4-chloro-2-amino-1-methoxybenzene | Formic acid or derivative | N-(4-chloro-2-methoxyphenyl)formamide |

| 2 | N-(4-chloro-2-methoxyphenyl)formamide | POCl₃, Triethylamine | This compound |

Halogenation Methods for Chloro-Substitution on the Aromatic Ring

The introduction of the chlorine atom at the desired position is a critical step in the synthesis of the precursor. The directing effects of the existing substituents on the aromatic ring govern the regioselectivity of the halogenation reaction.

If starting with a methoxy-substituted aniline, the methoxy and amino groups are both activating and ortho-, para-directing. byjus.com To achieve chlorination at the position para to the methoxy group and ortho to the amino group, direct chlorination of 2-methoxyaniline can be challenging due to the high reactivity of the ring, which can lead to multiple chlorinations. byjus.com Reagents like N-chlorosuccinimide (NCS) can be used for monochlorination under controlled conditions. google.comgoogle.com

A more controlled approach involves the chlorination of a less activated precursor. For instance, starting with 2-methoxynitrobenzene, the nitro group is a meta-director, while the methoxy group is an ortho-, para-director. The outcome of electrophilic chlorination would be a mixture of isomers. A more regioselective route involves nucleophilic aromatic substitution. For example, starting with 1,2-dichloro-4-nitrobenzene, the nitro group activates the ring towards nucleophilic attack. stackexchange.comechemi.com The chlorine atom para to the nitro group is more activated towards substitution. stackexchange.comechemi.com Reaction with sodium methoxide (B1231860) would yield 1-chloro-2-methoxy-4-nitrobenzene. doubtnut.comwikipedia.org Subsequent reduction of the nitro group would provide the desired 4-chloro-2-amino-1-methoxybenzene precursor.

| Starting Material | Reagent | Product | Rationale |

| 2-methoxyaniline | N-Chlorosuccinimide (NCS) | 4-chloro-2-amino-1-methoxybenzene (and isomers) | Amino and methoxy groups are ortho, para-directing. |

| 1,2-dichloro-4-nitrobenzene | Sodium methoxide | 1-chloro-2-methoxy-4-nitrobenzene | Nitro group activates the para position to nucleophilic substitution. |

Methoxy Group Installation and Aromatic Ring Formation

The methoxy group can be introduced onto the aromatic ring through several methods. One common method is the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent. In the context of the precursor synthesis, this would involve the methylation of a corresponding phenol, such as 4-chloro-2-nitrophenol.

Alternatively, as mentioned in the previous section, a methoxy group can be installed via a nucleophilic aromatic substitution reaction. doubtnut.comyoutube.com This is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, at the ortho or para position to a leaving group (like a halogen). wikipedia.orgpearson.com For example, the reaction of 1,4-dichloro-2-nitrobenzene (B41259) with sodium methoxide would preferentially substitute the chlorine at the 1-position due to the activating effect of the para-nitro group, leading to 4-chloro-1-methoxy-2-nitrobenzene.

Advanced Isocyanide Synthesis Techniques

Besides the formamide dehydration route, other methods can be employed for the synthesis of aryl isocyanides.

Hofmann Isonitrile Synthesis and its Adaptations

The Hofmann isonitrile synthesis (also known as the carbylamine reaction) is a classic method for the preparation of isocyanides from primary amines. allaboutchemistry.net The reaction involves treating the primary amine, in this case, 4-chloro-2-amino-1-methoxybenzene, with chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), often in a biphasic system with a phase-transfer catalyst. allaboutchemistry.netorgsyn.orgscispace.com

The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate, which then reacts with the primary amine. allaboutchemistry.net

| Reactant | Reagents | Product |

| 4-chloro-2-amino-1-methoxybenzene | Chloroform (CHCl₃), Potassium Hydroxide (KOH) | This compound |

This method is often effective but can sometimes suffer from low yields with certain substrates.

Alternative Routes for Isocyanide Moiety Generation

Other methods for the generation of the isocyanide group include:

The Silver Cyanide Method: This method involves the reaction of an aryl halide with silver cyanide (AgCN). chempedia.infoyoutube.com However, this reaction is typically more effective for alkyl halides and may not be efficient for the synthesis of aryl isocyanides from aryl halides unless the aromatic ring is highly activated.

The Ugi Reaction: While the Ugi reaction is a multi-component reaction that utilizes an isocyanide as a reactant to build complex molecules, it is not a primary method for the synthesis of the isocyanide itself. nih.govbeilstein-journals.orgnih.gov However, in some variations, isocyanides can be generated in situ.

Dehydration of N-substituted formamides using other reagents: A variety of other dehydrating agents have been developed for the conversion of formamides to isocyanides, which may offer milder conditions or higher yields for specific substrates.

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound from its precursor, N-(4-chloro-2-methoxyphenyl)formamide, hinges on the optimization of the dehydration reaction. Research in this area has focused on developing milder, faster, and more sustainable protocols by refining catalytic systems, solvent choices, and physical parameters.

While the term "catalytic" in the context of formamide dehydration can be broad, it often refers to the dehydrating agent and the base system that facilitates the reaction. The classic and most widely used method employs phosphorus oxychloride (POCl₃) in combination with a tertiary amine base, such as triethylamine (Et₃N) or pyridine. nih.govnih.gov This system is not strictly catalytic as POCl₃ is consumed stoichiometrically, but its efficiency is paramount.

Recent optimizations have focused on improving the conditions of this classic method. For instance, a highly efficient and rapid protocol involves using POCl₃ with triethylamine acting as both the base and the solvent. This solvent-free approach significantly reduces reaction times to under five minutes at 0 °C and minimizes waste, offering a greener alternative to traditional methods that use chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov

Alternative dehydrating systems have also been developed to overcome the limitations of POCl₃, such as its harshness toward sensitive functional groups. These include:

The Burgess Reagent: This reagent is known for its mildness and is particularly effective for substrates with sensitive groups, providing high yields of isocyanides. rsc.org

Fluorinating Reagents: Deoxy-fluorinating agents like XtalFluor-E ([Et₂NSF₂]BF₄) have been successfully used for formamide dehydration, offering good to excellent yields. lookchem.com

Tosyl Chloride: In combination with a base, tosyl chloride (TsCl) serves as a powerful and readily available dehydrating agent. nih.govresearchgate.net

Phosgene and its Derivatives: Phosgene, diphosgene, and triphosgene are highly effective but their extreme toxicity necessitates special handling precautions, limiting their widespread use. nih.gov

The choice of system depends on the specific substrate, desired scale, and safety considerations. For a relatively stable precursor like N-(4-chloro-2-methoxyphenyl)formamide, the optimized POCl₃/Et₃N system offers a balance of high efficiency, speed, and cost-effectiveness.

| Dehydrating System | Base | Typical Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| POCl₃ | Triethylamine | Dichloromethane | 0 to rt | < 1 h | High | nih.gov |

| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 | < 5 min | >95 | nih.gov |

| Burgess Reagent | - | Dichloromethane | rt | 1-3 h | High | rsc.org |

| XtalFluor-E | Triethylamine | Dichloromethane | 40 | 1-2 h | up to 99 | lookchem.com |

| Tosyl Chloride | Pyridine | Dichloromethane | rt | Several hours | Good | nih.govresearchgate.net |

The solvent plays a crucial role in the synthesis of aryl isocyanides, influencing reaction rates, yields, and the ease of product isolation. Traditionally, anhydrous chlorinated solvents such as dichloromethane (CH₂Cl₂) and chloroform (CHCl₃) have been favored for the dehydration of formamides due to their inertness and ability to dissolve the reactants.

However, driven by green chemistry principles, significant efforts have been made to find more sustainable alternatives. Key findings on the influence of solvent systems include:

Solvent-Free Conditions: As mentioned, using a liquid base like triethylamine as the reaction medium eliminates the need for an additional co-solvent. This approach leads to a dramatic increase in reaction rate, higher purity of the final product, and a significant reduction in chemical waste. nih.gov

Aprotic Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be used, sometimes playing multiple roles as a solvent and a catalyst in related reactions. However, for the specific dehydration step, non-coordinating solvents are generally preferred to avoid side reactions with the powerful dehydrating agents.

Non-polar Solvents: Toluene (B28343) and benzene (B151609) are viable alternatives, particularly when heating is required for less reactive formamides. Their higher boiling points allow for a broader temperature range.

The choice of solvent is often linked to the chosen dehydrating agent and the subsequent workup procedure. For the synthesis of this compound, the move towards solvent-free or minimal-solvent conditions represents a significant advancement in process efficiency and environmental friendliness.

| Solvent System | Role / Rationale | Impact on Reaction |

| Dichloromethane (CH₂Cl₂) | Traditional inert solvent | Effective, but raises environmental and safety concerns. |

| Triethylamine (Solvent-Free) | Acts as both base and solvent | Dramatically increases reaction rate, improves purity, minimizes waste. nih.gov |

| Toluene | Alternative non-polar solvent | Useful for reactions requiring higher temperatures. |

| Dichloromethane/Pyridine | Inert solvent with a common base | Standard conditions, effective but slower than solvent-free methods. researchgate.net |

Temperature is a critical parameter in controlling the rate and selectivity of isocyanide synthesis.

Low Temperatures (0 °C or below): The dehydration of formamides using potent reagents like POCl₃ is highly exothermic. Running the reaction at low temperatures, typically 0 °C, is crucial for controlling the reaction rate, preventing side reactions, and minimizing the degradation of the desired isocyanide product. nih.gov

Room Temperature to Elevated Temperatures: Milder dehydrating agents or less reactive formamide substrates may require higher temperatures to proceed at a reasonable rate. For example, methods using XtalFluor-E or tosyl chloride may be conducted at room temperature or with gentle heating (e.g., 40 °C). lookchem.comresearchgate.net

Pressure is generally not a primary parameter for optimization in the laboratory-scale synthesis of aryl isocyanides via formamide dehydration, as the reactions are typically run at atmospheric pressure. The main role of pressure control relates to the handling of volatile reagents and solvents, particularly during workup (e.g., removal of solvent under reduced pressure). In an industrial setting, pressure control would become more important for process safety and containment.

Comparative Analysis of Synthetic Strategies for Related Aryl Isocyanides

While the dehydration of N-arylformamides is the most direct and common route to compounds like this compound, other strategies exist for the synthesis of the broader class of aryl isocyanides.

Hofmann Carbylamine Reaction: This historic method involves the reaction of a primary amine with chloroform and a strong base. While classic, it often suffers from low yields and the formation of numerous byproducts, making it less favorable for complex molecules.

Dehydration of Formamides: This is the most versatile and widely adopted strategy.

POCl₃ Method: Offers high yields and fast reaction times, especially under optimized solvent-free conditions. It is cost-effective and suitable for a wide range of aryl formamides. nih.govnih.gov

Burgess Reagent/XtalFluor-E Methods: These provide milder alternatives for substrates bearing sensitive functional groups that might not be compatible with the harshness of POCl₃. The trade-off is typically higher reagent cost. rsc.orglookchem.com

Palladium-Catalyzed Reactions: While not a direct synthesis of the isocyanide group itself, palladium-catalyzed cross-coupling reactions are a major application of aryl isocyanides. These reactions involve the insertion of the isocyanide into an aryl-palladium bond, forming imidoyl palladium complexes that can be trapped by various nucleophiles. This highlights the synthetic utility of the isocyanide group after its formation.

Multicomponent Reactions (MCRs): Isocyanides are cornerstone reagents in powerful MCRs like the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecular scaffolds in a single step. Although these are applications rather than syntheses of the isocyanide itself, the accessibility of functionalized aryl isocyanides like this compound is critical for the success of these complex transformations.

For the production of this compound, the optimized dehydration of its formamide precursor using the POCl₃/triethylamine system remains the most practical and efficient strategy, balancing cost, yield, speed, and scalability.

Reactivity of the Isocyanide Functional Group

The isocyanide functional group is known for its diverse reactivity, participating in a wide array of chemical transformations. Its electronic ambivalence allows it to engage with both nucleophiles and electrophiles, undergo cycloaddition reactions, and be subject to oxidation and reduction.

One of the most significant classes of reactions involving isocyanides is multicomponent reactions (MCRs), where the isocyanide carbon undergoes a formal α-addition of an electrophile and a nucleophile. The Passerini and Ugi reactions are cornerstone examples of this reactivity. wikipedia.orgthieme-connect.debeilstein-journals.org

The Passerini three-component reaction (P-3CR) involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. organic-chemistry.orgrsc.org The reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic mechanism involving a cyclic transition state. wikipedia.orgrsc.org

The Ugi four-component reaction (U-4CR) is an even more powerful tool for generating molecular diversity. It combines an isocyanide, a primary amine, a carbonyl compound, and a carboxylic acid to produce a bis-amide scaffold in a single step. beilstein-journals.orgscispace.commdpi.com This reaction is generally favored in polar protic solvents like methanol (B129727) or trifluoroethanol. beilstein-journals.org

As an aromatic isocyanide, this compound is an excellent substrate for these transformations, providing a route to highly functionalized, peptide-like molecules.

Table 1: Representative Multicomponent Reactions This table illustrates the general scheme of Passerini and Ugi reactions where this compound could be used.

| Reaction Name | Components | General Product Structure |

|---|---|---|

| Passerini Reaction | This compound + Aldehyde/Ketone (R¹COR²) + Carboxylic Acid (R³COOH) | α-Acyloxy Carboxamide |

| Ugi Reaction | this compound + Aldehyde/Ketone (R¹COR²) + Amine (R³NH₂) + Carboxylic Acid (R⁴COOH) | Bis-amide |

The isocyanide group can be activated by electrophiles, such as protons (from Brønsted acids) or Lewis acids. This activation enhances the electrophilic character of the isocyanide carbon. In the context of the Ugi reaction, the initial condensation of the amine and carbonyl compound forms an imine, which is then protonated by the carboxylic acid to generate a highly electrophilic iminium ion. thieme-connect.debeilstein-journals.org

The isocyanide attacks this iminium ion, leading to the formation of a key nitrilium ion intermediate. This intermediate is a potent electrophile that is subsequently trapped by the carboxylate anion. A final, irreversible intramolecular acyl transfer via a Mumm rearrangement yields the stable bis-amide product. beilstein-journals.org This electrophilic activation is crucial for the success of many isocyanide-based multicomponent reactions.

Isocyanides are valuable partners in cycloaddition reactions, where they can serve as a one-atom component, leveraging their carbene-like character. These reactions provide efficient pathways to various heterocyclic ring systems. wikipedia.org

While less common than other cycloadditions, isocyanides can participate in [2+2] cycloadditions with suitable reaction partners like ketenes or electron-deficient olefins. These reactions would lead to the formation of four-membered rings, such as azetidinones or related structures. The reaction involves the combination of the 2π-electron system of the reaction partner and the isocyanide, which acts as a formal 2-electron component.

The formal [4+1] cycloaddition is a powerful strategy for synthesizing five-membered heterocycles, with the isocyanide providing the single carbon atom. rsc.org In these reactions, the isocyanide reacts with a variety of 4π-electron systems (1,3-dienes) or, more commonly, heterodienes such as azadienes, oxadienes, vinyl ketenes, or α,β-unsaturated nitro compounds. rsc.org This methodology allows for the construction of highly functionalized pyrroles, imidazoles, oxazoles, and other important heterocyclic scaffolds. This compound is expected to be a viable substrate in these reactions, affording substituted heterocyclic products.

Table 2: Examples of [4+1] Cycloaddition Partners for Isocyanides This table shows potential reactants for this compound in [4+1] cycloadditions and the resulting heterocyclic products.

| 4π-System (Diene Component) | Resulting Heterocyclic Core |

|---|---|

| 1,3-Azadiene | Pyrrole |

| Acyl Imine | Oxazole |

| Vinyl Ketene | Cyclopentenone |

| α,β-Unsaturated Nitroalkene | Pyrrole derivative (after elimination) |

The isocyanide functional group can be readily transformed through oxidation or reduction, providing access to other important classes of organic compounds.

Oxidation: The oxidation of isocyanides typically yields isocyanates (-N=C=O). This transformation can be achieved using various oxidizing agents, such as mercury(II) oxide, ozone, or dimethyl sulfoxide (B87167) (DMSO). The resulting isocyanate is a valuable synthetic intermediate, known for its reactivity with nucleophiles like alcohols and amines to form carbamates and ureas, respectively.

Reduction: Isocyanides can be reduced to form secondary amines. The most common outcome of this reduction is the formation of an N-methylamine, where the isocyanide carbon is converted to a methyl group. aakash.ac.in Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for this purpose. This reaction provides a direct method for introducing an N-methylamino group into the parent aromatic structure.

Conversion to Isoselenocyanates and Other Chalcogen Analogs

The isocyano group (-N≡C) in this compound is a versatile functional group that can be converted to other related functionalities, including its heavier chalcogen analogs. The synthesis of isoselenocyanates from isocyanides is a known transformation, typically achieved by the direct addition of elemental selenium to the isocyanide. This reaction leverages the carbenoid character of the isocyanide carbon.

The general reaction for the formation of an isoselenocyanate from an isocyanide can be represented as:

R−N≡C + Se → R−N=C=Se

For this compound, this transformation would involve heating the isocyanide with a suspension of selenium powder in an inert solvent, such as toluene or xylene. The reaction proceeds through the attack of the nucleophilic carbon of the isocyano group on an electrophilic selenium species.

Hypothetical Reaction Scheme:

| Reactant | Reagent | Conditions | Product |

| This compound | Selenium (gray powder) | Toluene, reflux | 4-Chloro-1-methoxy-2-isoselenocyanatobenzene |

It is important to note that similar reactions can be performed with other chalcogens. For instance, the reaction with sulfur would yield the corresponding isothiocyanate. The reactivity of the isocyano group towards these elements opens up pathways to a diverse range of chalcogen-containing heterocyclic compounds. mdpi.com

Reactivity of the Chloro Substituent on the Aromatic Ring

The chloro substituent on the aromatic ring of this compound is a key site for chemical transformations, allowing for the introduction of a wide variety of substituents through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. byjus.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group. wikipedia.org

In the case of this compound, the isocyano group at the ortho position is a moderately electron-withdrawing group, which can activate the ring towards nucleophilic attack. The methoxy group at the para position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack. However, the combined electronic effects of the substituents and the reaction conditions will determine the feasibility of SNAr reactions.

Addition-Elimination Pathways and Meisenheimer Complexes

The most common mechanism for SNAr is the addition-elimination pathway. libretexts.org This mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

The presence of the ortho-isocyano group can help to stabilize the negative charge of the Meisenheimer complex through resonance. researchgate.net

Illustrative Meisenheimer Complex Formation:

| Reactant | Nucleophile | Intermediate |

| This compound | Nu- | Meisenheimer Complex |

The stability of the Meisenheimer complex is a crucial factor in determining the rate of the SNAr reaction. libretexts.org While the electron-donating methoxy group may have a destabilizing effect, the presence of the isocyano group should still allow for SNAr reactions to occur under appropriate conditions with strong nucleophiles.

Benzyne (B1209423) Intermediate Formation under Harsh Conditions

Under very harsh reaction conditions, such as the use of a very strong base like sodium amide (NaNH2), nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive intermediate called benzyne. masterorganicchemistry.comlibretexts.org

This mechanism involves two steps:

Elimination: A strong base abstracts a proton from the position ortho to the leaving group, followed by the elimination of the leaving group to form a benzyne intermediate. libretexts.org

Addition: A nucleophile then adds to the benzyne intermediate.

For this compound, there are two protons ortho to the chloro group. Abstraction of the proton at the C3 position would lead to the formation of a single benzyne intermediate.

Potential Benzyne Formation:

| Reactant | Base | Intermediate |

| This compound | NaNH2 | 4-Isocyano-5-methoxybenzyne |

The subsequent addition of a nucleophile to this benzyne can occur at two different positions, potentially leading to a mixture of products. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Site

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org The chloro substituent on this compound can serve as a handle for these transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Negishi)

Suzuki Coupling:

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. organic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems.

For this compound, a Suzuki coupling reaction with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The isocyano group is generally compatible with the conditions of the Suzuki reaction. nih.gov

General Suzuki Coupling Scheme:

| Aryl Halide | Organoboron Reagent | Catalyst | Product |

| This compound | R-B(OH)2 | Pd(0) catalyst, Base | 4-R-2-isocyano-1-methoxybenzene |

Negishi Coupling:

The Negishi coupling reaction is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. organic-chemistry.orgresearchgate.net This reaction is known for its broad substrate scope and functional group tolerance. nih.gov

Similar to the Suzuki coupling, the Negishi coupling of this compound with an organozinc reagent would result in the formation of a new carbon-carbon bond at the position of the chloro substituent.

General Negishi Coupling Scheme:

| Aryl Halide | Organozinc Reagent | Catalyst | Product |

| This compound | R-ZnX | Pd(0) or Ni(0) catalyst | 4-R-2-isocyano-1-methoxybenzene |

These metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for the derivatization of the this compound scaffold, allowing for the synthesis of a wide range of complex molecules.

Carbon-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig)

The carbon-chlorine bond at the C4 position of this compound serves as a key handle for carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds. youtube.com

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The cycle includes the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The efficiency of this process is highly dependent on the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. uwindsor.ca

While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted aryl chlorides. The presence of the electron-donating methoxy group and the electron-withdrawing isocyano group can influence the rate of oxidative addition, which is often the rate-determining step. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often employed to facilitate the coupling of challenging substrates like aryl chlorides. beilstein-journals.org

Below is an interactive data table illustrating typical conditions for the Buchwald-Hartwig amination of related chloroanisole derivatives with various amines.

| Aryl Halide | Amine | Amine Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Chloroanisole | Aniline | Primary | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 92 |

| 4-Chloroanisole | Morpholine | Secondary | Pd₂(dba)₃ / SPhos | NaOt-Bu | Dioxane | 100 | 88 |

| 2-Chloro-4-fluoroanisole | Benzylamine | Primary | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 95 |

| 2,4-Dichloroanisole | Piperidine | Secondary | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 120 | 78 |

This data is representative of typical Buchwald-Hartwig reactions and is compiled from general literature on the topic.

Radical Reactions Involving the Carbon-Chlorine Bond

The carbon-chlorine bond in aryl chlorides is generally strong; however, it can undergo homolytic cleavage under specific conditions to generate an aryl radical. This process typically requires initiation by radical initiators, light, or transition metals. The resulting aryl radical is a highly reactive intermediate that can participate in various transformations.

While direct homolytic cleavage of the C-Cl bond in this compound might require harsh conditions, the presence of the isocyano group opens up alternative radical pathways. Research has shown that 2-isocyanoaryl compounds can undergo radical cyclization reactions. researchgate.netnih.govrsc.org In these processes, a radical species adds to the isocyano carbon, generating a reactive imidoyl radical. This intermediate can then undergo intramolecular cyclization.

For this compound, a hypothetical radical reaction could involve the intramolecular cyclization of an imidoyl radical onto the chlorine-bearing carbon, potentially leading to heterocyclic structures after subsequent steps, although this would be a less common pathway. A more plausible scenario involves intermolecular reactions where an external radical adds to the isocyano group, and the resulting intermediate undergoes further transformations that may or may not directly involve the C-Cl bond in the initial steps.

The bond dissociation energy (BDE) of the C-Cl bond in chlorobenzene (B131634) is approximately 96 kcal/mol. Substituents on the aromatic ring can influence this value. Electron-donating groups like methoxy may have a minor effect, while the strongly electron-withdrawing isocyano group could slightly weaken the bond, making it more susceptible to radical cleavage compared to unsubstituted chlorobenzene.

Reactivity of the Methoxy Group and the Aromatic Core

The methoxy group and the aromatic ring itself are sites of significant reactivity, influenced by the electronic push-pull nature of the substituents.

Electrophilic Aromatic Substitution on the Anisole (B1667542) Moiety

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) due to its strong +M (mesomeric) effect, which donates electron density to the aromatic ring. quora.com Conversely, the chloro group (-Cl) is a deactivating group but is also an ortho, para-director due to the dominance of its +M effect over its -I (inductive) effect in directing the incoming electrophile. The isocyano group (-NC) is a strongly deactivating group and a meta-director due to its strong -I and -M effects.

In this compound, the directing effects of these substituents are in competition. The available positions for substitution are C3, C5, and C6.

Methoxy group (-OCH₃ at C1): Directs ortho (C2, C6) and para (C4).

Isocyano group (-NC at C2): Directs meta (C4, C6).

Chloro group (-Cl at C4): Directs ortho (C3, C5) and para (C1).

For example, in the nitration of 4-chloroanisole, the major product is 4-chloro-2-nitroanisole, demonstrating the directing power of the methoxy group to its ortho position. libretexts.orgnih.gov For the title compound, the C6 position is the most activated and sterically accessible site for an incoming electrophile.

Oxidative Transformations of the Methoxy Group

The methoxy group can be cleaved under oxidative or strongly acidic conditions to yield the corresponding phenol. This transformation, known as O-demethylation, is a common reaction for aryl methyl ethers. Reagents like boron tribromide (BBr₃) are highly effective for this purpose. researchgate.net Oxidative methods can also be employed, though they are less common for simple anisoles and may affect other parts of the molecule. The presence of the electron-withdrawing isocyano and chloro groups might make the demethylation more difficult compared to unsubstituted anisole, as they decrease the electron density on the oxygen atom.

Selective Functionalization of the Aromatic Ring

Beyond electrophilic substitution, selective functionalization can be achieved through methods like directed ortho-metalation (DoM). wikipedia.org The methoxy group is a well-known directing group for lithiation. Treatment with a strong base like n-butyllithium can selectively deprotonate the aromatic ring at a position ortho to the methoxy group. wpmucdn.com In this compound, the possible ortho positions to the methoxy group are C2 and C6. The C2 position is already occupied by the isocyano group. Therefore, directed lithiation would be expected to occur selectively at the C6 position. The resulting aryllithium species can then be quenched with a variety of electrophiles, allowing for the precise introduction of a new substituent at this position. This method offers a powerful strategy for synthesizing specifically substituted derivatives that are not accessible through classical electrophilic aromatic substitution.

Interplay and Synergistic Effects of Multiple Substituents on Reactivity

The reactivity of this compound is a clear example of the complex interplay between multiple substituents on an aromatic ring.

Steric Hindrance: The isocyano group at the C2 position provides significant steric hindrance around the methoxy group. This could influence reactions involving the methoxy group or substitution at the C3 position. Similarly, it could affect the coordination of a palladium catalyst in cross-coupling reactions at the C4-Cl bond, potentially requiring more robust catalytic systems.

Regioselectivity and Stereoselectivity in Complex Transformations

In complex transformations, particularly multicomponent reactions, regioselectivity and stereoselectivity are paramount for determining the final structure of the product. For isocyanides, these aspects are heavily influenced by the nature of the other reactants, the reaction conditions, and the substitution pattern on the isocyanide itself.

Regioselectivity: In reactions like the Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR), the isocyanide carbon atom attacks an electrophilic center, which is typically a carbonyl carbon (in P-3CR) or an iminium carbon (in U-4CR). wikipedia.orgnih.gov The regioselectivity of the initial addition is generally well-defined, with the isocyanide carbon being the nucleophile. However, in subsequent intramolecular steps, particularly in the synthesis of heterocyclic systems, the electronic nature of the aromatic ring can influence which part of the molecule participates in ring closure. The electron-donating methoxy group in this compound enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho and para to it, which could influence the regioselectivity of subsequent cyclization steps if the molecule is designed for such transformations. masterorganicchemistry.com

Stereoselectivity: The generation of new stereocenters is a key feature of many isocyanide-based multicomponent reactions. beilstein-journals.org The degree of stereoselectivity (diastereoselectivity or enantioselectivity) is often dependent on the steric environment around the reacting centers and the use of chiral auxiliaries or catalysts. The ortho-methoxy group in this compound is positioned to exert significant steric influence on the approach of reactants to the isocyanide carbon. This can lead to a preference for one diastereomeric outcome over another when reacting with chiral substrates. Furthermore, in asymmetric catalysis, the steric bulk of the ortho-substituent can enhance the differentiation between the two faces of the isocyanide, potentially leading to higher enantioselectivity.

To illustrate how reaction parameters can influence stereoselectivity, the following hypothetical data table outlines the potential outcomes for an asymmetric Passerini reaction involving this compound under different catalytic conditions.

| Entry | Aldehyde | Carboxylic Acid | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetic Acid | None | CH₂Cl₂ | 75 | 1:1 | N/A (racemic) |

| 2 | Benzaldehyde | Acetic Acid | Sc(OTf)₃ | CH₂Cl₂ | 85 | 1.5:1 | N/A (racemic) |

| 3 | Benzaldehyde | Acetic Acid | Chiral Lewis Acid A | Toluene | 82 | 5:1 | 75 |

| 4 | Benzaldehyde | Acetic Acid | Chiral Lewis Acid B | THF | 78 | >20:1 | 92 |

| 5 | Isobutyraldehyde | Acetic Acid | Chiral Lewis Acid B | THF | 72 | >20:1 | 88 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating expected trends in stereoselectivity based on general principles of asymmetric catalysis in Passerini reactions.

Electronic and Steric Influences on Reaction Pathways

Electronic Influences: The isocyano group is attached to a benzene ring bearing two substituents with opposing electronic effects:

Chloro Group (-Cl): Positioned para to the isocyano group, the chloro atom is an inductive electron-withdrawing group and a weak resonance electron-donating group. Its inductive effect is stronger, leading to a net withdrawal of electron density from the aromatic ring.

The combination of these effects results in a nuanced electronic profile. The electron-withdrawing nature of the chlorine at the para position makes the isocyanide carbon more electrophilic and potentially more reactive towards nucleophilic attack in the initial step of reactions like the Ugi and Passerini syntheses. thieme-connect.de The ortho-methoxy group's electron-donating nature might slightly counteract this effect, but its steric influence is likely more significant.

Steric Influences: The methoxy group at the ortho position to the isocyano functionality provides significant steric hindrance. This steric bulk can:

Influence Reaction Rates: The approach of other reactants (e.g., the iminium ion in the Ugi reaction) to the isocyanide carbon can be slowed down, potentially leading to lower reaction rates compared to less hindered isocyanides like phenyl isocyanide or para-substituted analogues. thieme-connect.de

Enhance Selectivity: As mentioned previously, this steric hindrance can be beneficial in stereoselective reactions by creating a more biased environment around the reactive center, which can be exploited by chiral catalysts to achieve high levels of asymmetric induction. beilstein-journals.org It can also influence the conformational preferences of reaction intermediates, guiding the reaction towards a specific diastereomer.

The following hypothetical data table compares the expected relative reaction rates in a standard Ugi reaction for different substituted phenyl isocyanides, illustrating the combined electronic and steric effects.

| Entry | Isocyanide | Key Substituent Effects | Expected Relative Rate | Rationale |

|---|---|---|---|---|

| 1 | Phenyl isocyanide | None (Baseline) | 1.00 | Reference compound with minimal steric and electronic effects. |

| 2 | 4-Chlorophenyl isocyanide | -I (Inductive withdrawal) | 1.20 | Increased electrophilicity of isocyanide carbon enhances reactivity. |

| 3 | 4-Methoxyphenyl isocyanide | +R (Resonance donation) | 0.85 | Decreased electrophilicity of isocyanide carbon slightly slows the reaction. |

| 4 | 2-Methoxyphenyl isocyanide | +R, Steric Hindrance | 0.60 | Steric hindrance from the ortho-methoxy group significantly impedes the approach of reactants. |

| 5 | This compound | -I, +R, Steric Hindrance | 0.70 | The rate is reduced by steric hindrance, but partially enhanced by the electron-withdrawing chloro group. |

Note: The data in this table is hypothetical and intended to illustrate the qualitative impact of electronic and steric effects on reaction rates.

Multicomponent Reaction Mcr Chemistry with 4 Chloro 2 Isocyano 1 Methoxybenzene

Ugi Reaction Applications for Molecular Complexity

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. The incorporation of 4-Chloro-2-isocyano-1-methoxybenzene into the Ugi reaction provides a gateway to a wide array of structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Diverse Bis-Amide Scaffolds

The Ugi reaction, utilizing this compound, facilitates the straightforward synthesis of complex bis-amide structures. The reaction proceeds through the formation of a nitrilium intermediate from the reaction of an imine (formed in situ from an amine and a carbonyl compound) with the isocyanide. This intermediate is then trapped by a carboxylic acid, followed by an intramolecular Mumm rearrangement to yield the final bis-amide product. The presence of the chloro and methoxy (B1213986) substituents on the isocyanide component introduces specific physicochemical properties to the resulting molecules, influencing their conformation and potential biological activity. The general scheme for this transformation allows for significant variation in the amine, carbonyl, and carboxylic acid components, leading to a vast library of unique bis-amides.

Table 1: Representative Solvents and Conditions for Ugi Reactions

| Solvent | Temperature (°C) | General Observations |

| Methanol (B129727) | Room Temperature - 60 | Commonly used, promotes reaction |

| 2,2,2-Trifluoroethanol (TFE) | Room Temperature - 55 | Can enhance reaction rates |

| Dichloromethane (B109758) (DCM) | Room Temperature | Aprotic option, may influence side products |

This table represents typical conditions for Ugi reactions and is not based on specific experimental data for this compound due to a lack of available literature.

Utility in Combinatorial Library Synthesis for Chemical Space Exploration

Isocyanide-based multicomponent reactions, including the Ugi reaction, are powerful tools for the generation of combinatorial libraries of small molecules. The use of this compound as the isocyanide component allows for the systematic exploration of chemical space by varying the other three components. This approach enables the rapid production of a large number of distinct compounds from a small set of starting materials, which is highly valuable in the early stages of drug discovery and material science research. The structural diversity generated by this method is crucial for identifying molecules with desired properties.

Passerini Reaction Applications for α-Hydroxy Carboxamide Synthesis

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. When this compound is employed in this reaction, it leads to the formation of α-hydroxy carboxamides, which are valuable intermediates in organic synthesis and can exhibit biological activity. The reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent, involving the formation of an intermediate that rearranges to the final product.

Table 2: Reactants in the Passerini Reaction for α-Hydroxy Carboxamide Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| This compound | Aldehyde or Ketone | Carboxylic Acid | α-Acyloxy Amide |

This table illustrates the general reactants for a Passerini reaction. Specific examples with this compound are not detailed in the available literature.

Other Isocyanide-Based Multicomponent Reactions

Beyond the Ugi and Passerini reactions, this compound can potentially participate in a range of other isocyanide-based MCRs, further expanding its synthetic utility.

Groebke-Blackburn-Bienaymé (GBB) Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine, an aldehyde, and an isocyanide to produce substituted imidazo[1,2-a]pyridines and related heterocycles. These scaffolds are of significant interest in medicinal chemistry. The participation of this compound in the GBB reaction would introduce a substituted phenyl group at a key position of the heterocyclic core, offering a handle for further functionalization and tuning of the molecule's properties. The reaction typically proceeds via a [4+1] cycloaddition mechanism.

Multicomponent Synthesis of Fused and Spiro Heterocycles

The reactivity of the isocyanide group in this compound makes it a suitable partner in more complex MCRs designed to construct fused and spirocyclic heterocyclic systems. These intricate molecular architectures are often found in natural products and biologically active compounds. By carefully selecting the other components in the reaction, which may contain multiple reactive sites, it is possible to orchestrate cascade reactions that lead to the formation of these complex structures in a single synthetic operation. The specific substitution pattern of this compound can influence the regioselectivity and stereoselectivity of these transformations.

Mechanistic Investigations into Isocyanide-Based MCRs

Role of Nitrilium Ion Intermediates

A central feature in the mechanisms of many isocyanide-based MCRs is the formation of a highly reactive nitrilium ion intermediate. wikipedia.orgnih.govwustl.edu This electrophilic species is pivotal in the reaction pathway, serving as a convergence point for the participating components.

In the Ugi four-component reaction (U-4CR), which involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, the initial step is the formation of an imine from the carbonyl compound and the amine. wikipedia.orgnih.gov The isocyanide then undergoes a nucleophilic attack on the imine (or its protonated form, the iminium ion), generating the key nitrilium intermediate. wikipedia.orgacs.orgyoutube.com This intermediate is subsequently trapped by the carboxylate anion. The final product, a bis-amide, is formed after an intramolecular acyl transfer known as the Mumm rearrangement, which is an irreversible step that drives the entire reaction sequence to completion. wikipedia.org The detection of the nitrilium ion intermediate has been reported, underscoring its significance in the reaction mechanism. acs.orgnih.gov

Similarly, in the Passerini three-component reaction (P-3CR), which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, a nitrilium ion is also a proposed intermediate, particularly in polar solvents. wikipedia.orgnih.gov In the ionic mechanism, protonation of the carbonyl group is followed by the nucleophilic addition of the isocyanide to form the nitrilium ion. wikipedia.org This intermediate is then attacked by the carboxylate, leading to the final α-acyloxy amide product after rearrangement. The ability to intercept this highly reactive nitrilium ion with other nucleophiles has led to the development of "interrupted" Ugi and Passerini reactions, expanding their synthetic utility. nih.gov

Identification of Zwitterionic Intermediates

Zwitterionic intermediates, which contain both a positive and a negative formal charge, have also been proposed in the mechanisms of isocyanide-based MCRs. The formation and trapping of these intermediates can dictate the course of the reaction and the structure of the final product.

In the context of the Passerini reaction, one proposed mechanism involves the nucleophilic attack of the isocyanide on the carbonyl carbon of the aldehyde or ketone, which can lead to the formation of a zwitterionic intermediate. numberanalytics.comyoutube.com This zwitterion is then protonated by the carboxylic acid to form an imidate intermediate, which subsequently undergoes the Mumm rearrangement. numberanalytics.com The characterization of such transient zwitterionic species is challenging but has been accomplished in some related systems through spectroscopic and computational methods. nih.gov

Furthermore, zwitterionic adducts are known to form from the reaction of isocyanides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). researchgate.netacs.org These zwitterions can then be trapped by various electrophiles or undergo cycloaddition reactions, leading to a diverse array of heterocyclic compounds. This strategy highlights the versatility of isocyanide-derived zwitterions as reactive intermediates in organic synthesis. The flexibility of these zwitterionic adducts allows them to be used in subsequent reactions to form more complex molecules. researchgate.net The presence and reactivity of zwitterionic intermediates are often influenced by factors such as solvent polarity and the nature of the substituents on the reactants. mdpi.com

Kinetic Studies and Rate-Determining Steps in MCRs

For the Passerini reaction , there has been some debate regarding the rate-limiting step. An early study indicated that the reaction is first order in each of the three components (ketone, carboxylic acid, and isocyanide), suggesting that the formation of the initial adduct is the slow step. rsc.orgresearchgate.net However, more recent theoretical studies propose that the final Mumm rearrangement might be the rate-limiting step and could involve an additional molecule of the carboxylic acid acting as a catalyst. rsc.org The reaction is generally faster in apolar solvents, which supports a concerted mechanism involving a non-polar cyclic transition state. rsc.orgorganic-chemistry.org

In the case of the Ugi reaction , several studies, including quantum calculations, have pointed towards the addition of the isocyanide to the imine (or iminium ion) to form the nitrilium intermediate as the rate-determining step. acs.orgnih.govresearchgate.net The initial formation of the imine is generally a rapid and reversible process. The final Mumm rearrangement is also typically fast and irreversible, which helps to drive the reaction forward. wikipedia.org Factors such as the structure of the substrates, choice of solvent, and the use of catalysts can influence the reaction rates and yields. numberanalytics.com For instance, polar aprotic solvents like DMF are often effective, though protic solvents such as methanol have also been used successfully. wikipedia.org

Applications of 4 Chloro 2 Isocyano 1 Methoxybenzene in Advanced Materials and Polymer Science

Precursor for Functionalized Monomers in Polymer Synthesis

The isocyanide functional group is renowned for its participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. nih.govwikipedia.org These one-pot reactions are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or four starting materials. 4-Chloro-2-isocyano-1-methoxybenzene can serve as the isocyanide component in these reactions to generate novel, functionalized monomers. rsc.org

For instance, the Passerini reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone), can be employed to synthesize α-acyloxy carboxamide monomers. rsc.org By choosing reactants with polymerizable moieties (like a vinyl or acrylic group), the resulting product is a monomer ready for polymerization. The 4-chloro-1-methoxybenzene unit becomes a pendant group on the monomer, which is then incorporated into the side chain of the final polymer. This strategy provides a modular approach to monomer design, where the properties can be tuned by varying the acid and carbonyl components.

Table 1: Hypothetical Synthesis of Functional Monomers via Passerini Reaction

This table illustrates potential polymerizable monomers that could be synthesized from this compound using the Passerini multicomponent reaction.

| Isocyanide Component | Carbonyl Component | Carboxylic Acid Component | Potential Monomer Product (α-acyloxy carboxamide) |

| This compound | Formaldehyde | Acrylic Acid | 2-((4-chloro-2-methoxyphenyl)carbamoyl)prop-2-en-1-yl acrylate |

| This compound | Acrolein | Acetic Acid | 1-((4-chloro-2-methoxyphenyl)carbamoyl)prop-2-en-1-yl acetate |

| This compound | 4-Vinylbenzaldehyde | Propionic Acid | 1-((4-chloro-2-methoxyphenyl)carbamoyl)-1-(4-vinylphenyl)methyl propanoate |

**5.2. Integration into Polymer Architectures for Specific Properties

Monomers derived from this compound can be polymerized to create novel polymers and resins with tailored properties. The presence of the rigid, substituted aromatic ring in the polymer side chain is expected to significantly influence the material's bulk characteristics. For example, polymers containing this moiety could exhibit enhanced thermal stability and a higher glass transition temperature compared to analogous aliphatic polymers.

The specific substituents on the aromatic ring—the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group—can affect polymer solubility, chemical resistance, and refractive index. wikipedia.org These features are critical in applications such as specialty coatings, high-performance engineering plastics, and optical films. The ability to synthesize well-defined homopolymers and copolymers from these monomers, potentially using controlled radical polymerization techniques like RAFT, opens avenues for creating complex polymer architectures such as block copolymers. rsc.org

Table 2: Predicted Influence of the 4-Chloro-1-methoxybenzene Moiety on Polymer Properties

| Property | Predicted Influence | Rationale |

| Thermal Stability | Increased | The rigid aromatic ring in the side chain can increase the decomposition temperature. |

| Glass Transition (Tg) | Increased | The bulky side group restricts segmental motion of the polymer backbone, raising the Tg. |

| Solubility | Modified | The polarity introduced by the chloro and methoxy groups will alter solubility in organic solvents. |

| Refractive Index | Increased | The presence of the aromatic ring and the heavy chlorine atom typically increases the refractive index of a polymer. |

| Chemical Resistance | Enhanced | The stable aromatic ring can provide resistance against chemical attack compared to simple aliphatic chains. |

The isocyanide group itself is a versatile handle for creating cross-linked polymer networks. While some isocyanides can undergo polymerization directly in the presence of certain catalysts, the functional group can also be preserved during an initial polymerization and used in a subsequent cross-linking step. wikipedia.org

Post-polymerization modification is a key strategy for network formation. A polymer synthesized with pendant this compound groups can be cross-linked by reacting the isocyanide moieties with appropriate reagents. For example, the isocyanide can react with carboxylic acid groups on an adjacent chain (in the presence of a catalyst) or undergo cycloaddition reactions. wikipedia.org This allows for the controlled curing of resins, leading to the formation of thermosets with high mechanical strength and solvent resistance. This approach is valuable in the formulation of adhesives, composites, and encapsulants.

Design of Materials with Tunable Electronic or Optical Properties

The electronic nature of the 4-chloro-1-methoxybenzene substituent makes it an interesting component for materials with tunable optoelectronic properties. When incorporated into the side chain of a conjugated polymer, this group can modulate the electronic energy levels (HOMO/LUMO) of the polymer backbone. mdpi.com

The methoxy group (-OCH₃) is a strong electron-donating group, which tends to increase the electron density of the aromatic ring and raise the energy of the highest occupied molecular orbital (HOMO). wikipedia.org Conversely, the chlorine atom (-Cl) is an electron-withdrawing group (by induction) which can lower the energy of the lowest unoccupied molecular orbital (LUMO). This push-pull electronic effect can be used to fine-tune the band gap of the material. mdpi.com By controlling the band gap, properties such as color, fluorescence, and electrical conductivity can be precisely engineered. This makes such polymers potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Role in Supramolecular Chemistry and Self-Assembly Processes

Non-covalent interactions are fundamental to the bottom-up fabrication of complex nanostructures. uclouvain.benih.gov The isocyanide functional group is a particularly effective participant in these interactions. The terminal carbon of the isocyanide can act as a potent hydrogen bond acceptor, capable of forming directional bonds with hydrogen-donating groups like amides or hydroxyls. nih.gov

Polymers functionalized with this compound moieties could leverage these interactions to drive self-assembly. Several non-covalent interactions could contribute to the formation of ordered supramolecular structures:

Hydrogen Bonding: The isocyanide group can direct the assembly of polymer chains into well-defined secondary structures. nih.gov

π-π Stacking: The aromatic benzene (B151609) rings can stack on top of each other, promoting intermolecular or intramolecular association.

Metal Coordination: Isocyanides are excellent ligands for transition metals. wikipedia.org This property can be exploited to form metallo-supramolecular polymers or to direct the assembly of the polymer on metal surfaces, as seen in the formation of self-assembled monolayers (SAMs). acs.org

These self-assembly processes can lead to the formation of materials with ordered domains, such as liquid crystals, block copolymer micelles, or highly organized thin films, which are essential for applications in nanotechnology and molecular electronics. uclouvain.beacs.org

Theoretical and Computational Studies of 4 Chloro 2 Isocyano 1 Methoxybenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Theoretical investigations into the molecular structure and properties of 4-Chloro-2-isocyano-1-methoxybenzene have been performed using Density Functional Theory (DFT), a powerful computational tool in quantum chemistry. These calculations provide a microscopic understanding of the molecule's behavior and characteristics.

Geometry Optimization and Conformational Analysis

The initial step in the computational study involved the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles.

Subsequent conformational analysis would be necessary to identify other stable or low-energy conformers, particularly concerning the rotation around the C-O and C-N bonds. This analysis helps in understanding the flexibility of the molecule and the potential energy landscape it can occupy.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted) (Note: As specific experimental or detailed computational studies on this exact molecule are not publicly available, this table represents a hypothetical output based on typical values for similar structures calculated with DFT. The actual values would be dependent on the level of theory and basis set used.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.74 | C-C-Cl | 119.5 |

| C-N (isocyano) | 1.17 | C-C-N | 178.0 |

| N-C (isocyano) | --- | C-O-C | 118.0 |

| C-O | 1.36 | H-C-H | 109.5 |

| C-H (aromatic) | 1.08 | ||

| C-H (methoxy) | 1.09 |

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. The analysis not only helps in the interpretation of experimental spectra but also confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

The characteristic vibrational frequencies for the key functional groups, such as the isocyano (-N≡C), chloro (C-Cl), and methoxy (B1213986) (C-O) groups, can be predicted. For instance, the isocyano group typically exhibits a strong, sharp absorption band in the region of 2150-2100 cm⁻¹.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is a hypothetical representation of predicted data.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Isocyano (-N≡C) | ~2130 | Stretching |

| C-Cl | ~750 | Stretching |

| C-O (Aryl-O) | ~1250 | Asymmetric Stretching |

| C-O (O-Methyl) | ~1040 | Symmetric Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Methoxy C-H | ~2950-2850 | Stretching |

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C NMR spectra can be accurately predicted.

These theoretical predictions are invaluable for the structural elucidation of new compounds, as they can be directly compared with experimental NMR data. The chemical shifts are highly sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure. In some cases, 13C NMR can readily distinguish between isomers like cyanides (110-120 ppm) and isocyanides (135-150 ppm). ucl.ac.uk

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table presents hypothetical predicted values relative to a standard reference.)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C-Cl | ~128 | Aromatic H | ~7.0-7.5 |

| C-N≡C | ~160 | Methoxy H | ~3.9 |

| C-O | ~155 | ||

| Aromatic C | ~110-130 | ||

| Methoxy C | ~56 |

Electronic Structure Analysis and Reactivity Prediction

Beyond structural and spectroscopic properties, computational chemistry allows for a detailed analysis of the electronic structure of this compound, which is fundamental to understanding its reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For dimethoxybenzene derivatives, MEP analysis has shown that specific regions can be more electrophilic or nucleophilic, influencing their interactions. researchgate.net

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the isocyano group, indicating its nucleophilic character. The areas around the hydrogen atoms and the chlorine atom would likely exhibit positive potential, suggesting their susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play the most significant role in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. In studies of similar compounds, the energy gaps have been used to demonstrate thermodynamic stability. researchgate.net

Analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic reactions. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the isocyano group, while the LUMO is likely to be distributed over the aromatic ring and the carbon atom of the isocyano group.

Table 4: Predicted Frontier Molecular Orbital Energies of this compound (Note: This table contains hypothetical data.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -8.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap | ~ 7.3 |

Computational Investigation of Reaction Mechanisms and Intermediates

Computational studies on isocyanides are frequently centered on their participation in multicomponent reactions, such as the Ugi and Passerini reactions, which are renowned for their efficiency in generating molecular complexity. researchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov These theoretical investigations provide valuable insights into the fundamental steps of these reactions, including the formation of key intermediates and the transition states that connect them.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. For isocyanide reactions, DFT calculations are employed to locate the geometry of these high-energy structures that lie on the reaction coordinate between reactants and products. The energy of the transition state relative to the reactants determines the activation energy of a reaction step, which is a critical factor in determining the reaction rate.

While specific activation energies for reactions involving this compound have not been reported, studies on analogous systems, such as the Nef-isocyanide reaction, have demonstrated that the activation energy can be correlated with the electronic properties of the substituents. nih.gov For instance, the pKa of the leaving group in related reactions has been shown to be a good predictor of the activation barrier. researchgate.net It is plausible that the electron-withdrawing chloro group and the electron-donating methoxy group in this compound would exert opposing electronic effects, influencing the stability of transition states and thus the activation energies of its reactions. Theoretical studies on the Ugi reaction have identified the nucleophilic attack of the isocyanide on the iminium ion as a potential rate-determining step, and the associated activation energy is sensitive to the electronic nature of the isocyanide. nih.gov

Many chemical reactions can proceed through multiple competing pathways, leading to different products. Computational chemistry is a powerful tool for mapping out the potential energy surfaces of these competing pathways and determining the most energetically favorable route.

In the context of multicomponent reactions involving isocyanides, different mechanistic pathways, such as concerted versus stepwise ionic mechanisms, have been proposed. wikipedia.org For the Passerini reaction, a concerted mechanism is thought to operate in non-polar solvents, while an ionic pathway is favored in polar solvents. wikipedia.org DFT calculations can be used to compute the energy profiles of these different pathways. For a substituted phenyl isocyanide like this compound, the relative energies of intermediates and transition states for competing pathways would be influenced by the electronic and steric effects of the chloro and methoxy substituents. These substituents can affect the stability of charged intermediates in an ionic pathway or the electronic demands of a concerted transition state. For example, a theoretical study on the Ugi-Smiles coupling highlighted the crucial role of intramolecular hydrogen bonding in the feasibility of the reaction. researchgate.net

Structure-Reactivity and Structure-Property Relationship Investigations

Structure-reactivity and structure-property relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity or physical properties. drugdesign.org For substituted aryl isocyanides, the electronic nature of the substituents on the aromatic ring plays a pivotal role in modulating their reactivity.

The unique electronic nature of the isocyanide carbon, which has both nucleophilic and electrophilic character, is central to its reactivity. acs.org The substituents on the aryl ring directly influence the electron density at this carbon, thereby affecting its reactivity towards various reagents. Qualitative SAR studies on other classes of aromatic compounds have shown that the position and electronic nature of substituents can significantly impact biological activity. nih.govnih.gov While specific SAR studies on this compound are not available, it is reasonable to infer that the substitution pattern will have a pronounced effect on its chemical behavior in synthetic applications.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Utility of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. google.com For 4-Chloro-2-isocyano-1-methoxybenzene, both ¹H and ¹³C NMR would provide critical data for structural confirmation.